1,1,1-Trifluoroetil-PEG5-Tos

Descripción general

Descripción

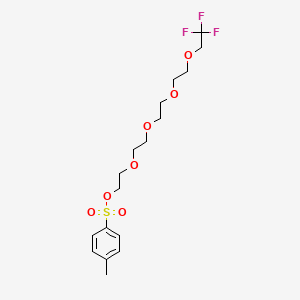

1,1,1-Trifluoroethyl-PEG5-Tos is a compound with a trifluoroethyl and tosyl attached to it . The hydrophilic PEG linker increases the water solubility of the compound in aqueous media . It is used for research purposes .

Molecular Structure Analysis

The molecular formula of 1,1,1-Trifluoroethyl-PEG5-Tos is C17H25F3O7S . It has a molecular weight of 430.4 g/mol .Chemical Reactions Analysis

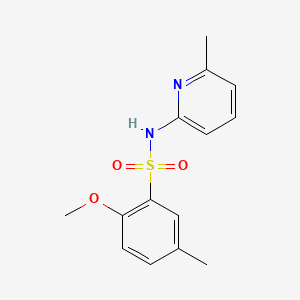

The tosyl group in 1,1,1-Trifluoroethyl-PEG5-Tos is a very good leaving group for nucleophilic substitution reactions .Physical And Chemical Properties Analysis

1,1,1-Trifluoroethyl-PEG5-Tos has a molecular weight of 430.4 g/mol . Its molecular formula is C17H25F3O7S . The compound is stored at -20°C .Aplicaciones Científicas De Investigación

Entrega de fármacos

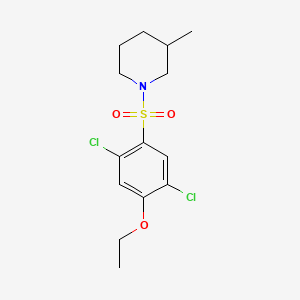

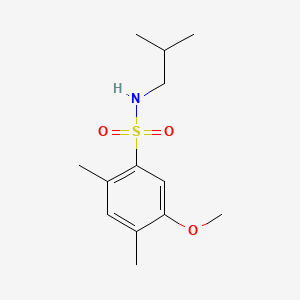

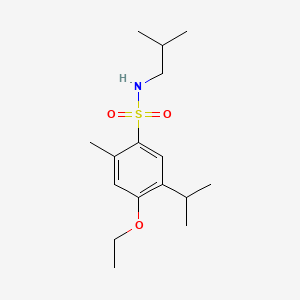

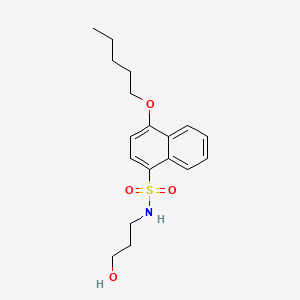

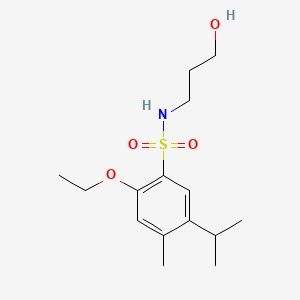

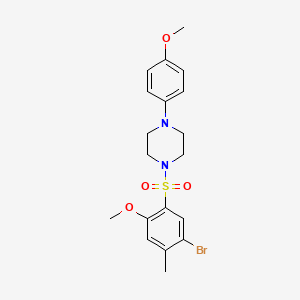

El compuesto se usa comúnmente en la entrega de fármacos {svg_1}. El enlace PEG hidrofílico aumenta la solubilidad del compuesto en medios acuosos, lo que puede ser beneficioso en la entrega de fármacos que de otro modo serían insolubles o poco solubles {svg_2}.

Síntesis orgánica

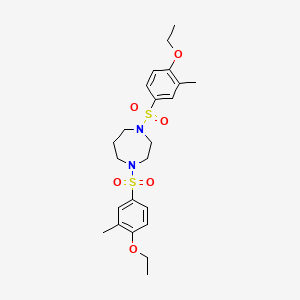

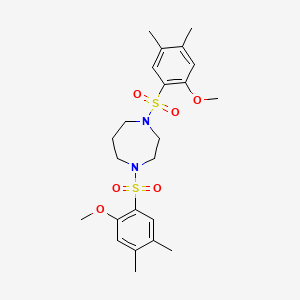

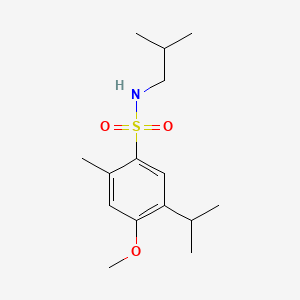

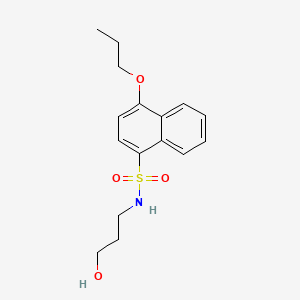

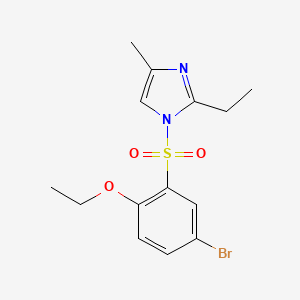

“1,1,1-Trifluoroetil-PEG5-Tos” se usa comúnmente en la síntesis orgánica {svg_3}. El grupo tosilo se puede reemplazar fácilmente por grupos tiol y amino a través de una sustitución nucleofílica {svg_4}, convirtiéndolo en un reactivo versátil en la síntesis de una amplia gama de compuestos orgánicos.

Modificación de biomoléculas

Este compuesto es particularmente útil en la modificación de biomoléculas {svg_5}. El enlace PEG se puede usar para unir el grupo trifluoroetil a una biomolécula, lo que podría alterar sus propiedades o funcionalidad.

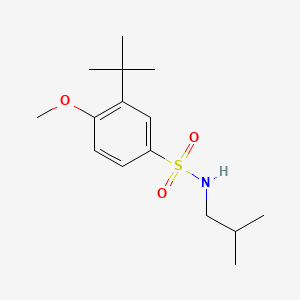

4. Investigación en biopolímeros y polímeros sintéticos Se usa en la investigación de biopolímeros y polímeros sintéticos {svg_6}. La parte PEG del compuesto es un polímero en sí mismo, y sus propiedades se pueden estudiar y manipular para diversas aplicaciones en este campo.

Desarrollo de PEGs lineales monodispersos

“this compound” se usa en el desarrollo de PEGs lineales monodispersos {svg_7}. Estos son PEGs de una longitud específica, que pueden tener propiedades y aplicaciones únicas.

Safety and Hazards

The safety data sheet for a similar compound, 2,2,2-Trifluoroethyl p-toluenesulfonate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

Direcciones Futuras

Mecanismo De Acción

Target of Action

1,1,1-Trifluoroethyl-PEG5-Tos is a type of PEG linker . PEG linkers are commonly used in the modification of biomolecules and in drug delivery . The primary targets of this compound are the biomolecules that it is designed to modify or deliver.

Mode of Action

The compound interacts with its targets through chemical reactions facilitated by its trifluoroethyl and tosyl functional groups . These reactions allow the compound to attach to or detach from its target biomolecules, thereby modifying them or facilitating their delivery.

Biochemical Pathways

The specific biochemical pathways affected by 1,1,1-Trifluoroethyl-PEG5-Tos depend on the biomolecules it is designed to interact with. As a PEG linker, it can be involved in a wide range of pathways depending on its application .

Pharmacokinetics

As a peg linker, it is known to improve solubility and biocompatibility , which can enhance the bioavailability of the biomolecules it is attached to.

Result of Action

The molecular and cellular effects of 1,1,1-Trifluoroethyl-PEG5-Tos’s action depend on the specific biomolecules it is designed to interact with. In general, it can modify the function of these biomolecules or facilitate their delivery to specific locations within the body .

Action Environment

The action, efficacy, and stability of 1,1,1-Trifluoroethyl-PEG5-Tos can be influenced by various environmental factors. For instance, its storage conditions can affect its stability . Furthermore, the physiological environment in which it operates can impact its efficacy and action.

Propiedades

IUPAC Name |

2-[2-[2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25F3O7S/c1-15-2-4-16(5-3-15)28(21,22)27-13-12-25-9-8-23-6-7-24-10-11-26-14-17(18,19)20/h2-5H,6-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYAXEKCLHRTXQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25F3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604858.png)